CID 166600391 is a chemical compound that has garnered significant interest across various scientific disciplines due to its unique properties and potential applications. This compound is classified under organic compounds, specifically as a lithium salt of a substituted aromatic compound, which suggests its relevance in both chemical synthesis and biological research.
CID 166600391 falls into the category of organometallic compounds due to the presence of lithium. It is further classified as an aromatic compound owing to the presence of a benzene ring in its structure. Its potential applications span across chemistry, biology, and medicine, particularly in drug development and material science.
The synthesis of CID 166600391 typically involves multiple steps that require specific reaction conditions. Common methods include:
The synthetic routes often involve the use of lithium salts and chlorinated aromatic compounds. The process may include steps such as nucleophilic substitution or cyclization reactions, depending on the desired final product. Industrial production methods focus on optimizing these laboratory-scale methods for higher yield and purity.
The molecular structure of CID 166600391 can be represented by its canonical SMILES notation: [Li].C1=CNC2=NC=C(C(=C21)Cl)C(=O)O. This indicates the presence of a lithium atom coordinated with an aromatic system that includes nitrogen atoms, suggesting potential biological activity.
CID 166600391 undergoes several types of chemical reactions:
The choice of reagents and reaction conditions significantly impacts the outcomes. For instance, oxidation reactions may yield oxidized derivatives while substitution reactions can produce various analogs depending on the substituents involved.
The mechanism of action for CID 166600391 is primarily based on its interaction with specific biochemical targets. This compound may bind to enzymes or receptors within biological systems, modulating their activity. Understanding these interactions requires detailed biochemical studies, including kinetic assays and binding affinity measurements.
Relevant data regarding these properties can be found in safety data sheets and chemical property databases .
CID 166600391 has diverse applications in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: